molecular formula C19H22N2O2S B5823587 2-(3,4-dimethylphenoxy)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide

2-(3,4-dimethylphenoxy)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide

Cat. No.: B5823587
M. Wt: 342.5 g/mol
InChI Key: CHZZHRDCLZOGMT-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide, also known as DMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTA belongs to the class of carbonic anhydrase inhibitors, which are known for their ability to reduce the production of aqueous humor in the eye, making them useful in the treatment of glaucoma.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion and protons. Carbonic anhydrase is found in many tissues, including the eye, where it plays a role in the production of aqueous humor.
By inhibiting the activity of carbonic anhydrase, this compound reduces the production of aqueous humor, leading to a decrease in intraocular pressure. This can help to prevent damage to the optic nerve and preserve vision.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to reduce the production of aqueous humor, this compound has been shown to have anti-inflammatory and antioxidant properties. These properties may be useful in the treatment of other diseases, such as Alzheimer's disease and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,4-dimethylphenoxy)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide in lab experiments is its specificity for carbonic anhydrase. This makes it a useful tool for studying the role of carbonic anhydrase in various biological processes.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types, and care must be taken when using it in experiments.

Future Directions

There are a number of future directions for research on 2-(3,4-dimethylphenoxy)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors. This could lead to the development of more effective treatments for glaucoma and other diseases.
Another area of interest is the investigation of the anti-inflammatory and antioxidant properties of this compound. This could lead to the development of new treatments for diseases such as Alzheimer's disease and cancer.
In conclusion, this compound is a promising compound that has potential therapeutic applications in the treatment of glaucoma and other diseases. Its specificity for carbonic anhydrase makes it a useful tool for studying the role of this enzyme in various biological processes. However, more research is needed to fully understand the potential of this compound and to develop more effective treatments for glaucoma and other diseases.

Synthesis Methods

The synthesis of 2-(3,4-dimethylphenoxy)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide involves the reaction of 3,4-dimethylphenol with 3,5-dimethylaniline in the presence of carbon disulfide and potassium hydroxide. The resulting product is then treated with acetic anhydride to obtain the final compound. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final product.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide has been extensively studied for its potential therapeutic applications in the treatment of glaucoma. Glaucoma is a group of eye diseases that cause damage to the optic nerve, leading to vision loss. One of the main causes of glaucoma is the increased production of aqueous humor in the eye, which can lead to increased intraocular pressure and damage to the optic nerve.
This compound works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a role in the production of aqueous humor. By reducing the production of aqueous humor, this compound can help to lower intraocular pressure and prevent damage to the optic nerve.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(3,5-dimethylphenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-12-7-13(2)9-16(8-12)20-19(24)21-18(22)11-23-17-6-5-14(3)15(4)10-17/h5-10H,11H2,1-4H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZZHRDCLZOGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC(=S)NC2=CC(=CC(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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